molecular formula C9H11BrN2O B8151794 [(4-Bromo-3-methylphenyl)methyl]urea

[(4-Bromo-3-methylphenyl)methyl]urea

Cat. No.: B8151794
M. Wt: 243.10 g/mol
InChI Key: PRNUUOIWNHZHIZ-UHFFFAOYSA-N
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Description

[(4-Bromo-3-methylphenyl)methyl]urea is a chemical compound of interest in medicinal chemistry and pharmaceutical research. Urea derivatives sharing the 4-bromo-3-methylphenyl moiety have been identified as key precursors and intermediates in synthesizing biologically active molecules . Specifically, related aryl urea compounds are utilized to develop novel therapeutic agents, with research indicating potential applications in central nervous system (CNS) drug discovery . The structural features of this class of compounds, including the urea pharmacophore and halogen substitution, allow them to interact with specific biological targets. The presence of the bromo and methyl groups on the phenyl ring can influence the compound's electronic properties and binding affinity, which is a critical consideration in the design of potential anticonvulsant agents . Researchers employ this compound under strict laboratory conditions to explore structure-activity relationships (SAR) and optimize lead compounds in early-stage drug development. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(4-bromo-3-methylphenyl)methylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O/c1-6-4-7(2-3-8(6)10)5-12-9(11)13/h2-4H,5H2,1H3,(H3,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRNUUOIWNHZHIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CNC(=O)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Isocyanate-Mediated Coupling with 4-Bromo-3-methylbenzylamine

A principal route involves the reaction of 4-bromo-3-methylbenzylamine with an isocyanate derivative under anhydrous conditions. This method, adapted from industrial-scale urea syntheses, proceeds via nucleophilic addition of the amine to the isocyanate’s electrophilic carbon, forming the urea linkage.

Reaction Conditions:

  • Solvent: Dimethyl sulfoxide (DMSO) or dichloromethane (DCM).

  • Temperature: 0–25°C to minimize side reactions.

  • Molar Ratio: A slight excess of isocyanate (1.05:1) ensures complete amine conversion.

Example Protocol:

  • Dissolve 4-bromo-3-methylbenzylamine (1.0 equiv) in DCM under nitrogen.

  • Add methyl isocyanate (1.05 equiv) dropwise at 0°C.

  • Stir for 12–24 hours at room temperature.

  • Quench with aqueous HCl, extract with DCM, and purify via flash chromatography (hexane/ethyl acetate gradient).

Yield: 75–85%.

Carbamate Intermediate Hydrolysis

An alternative approach utilizes carbamate precursors, which are hydrolyzed to yield the target urea. This method, reported in green chemistry contexts, involves synthesizing methyl (4-bromo-3-methylphenyl)carbamate followed by controlled hydrolysis.

Synthesis of Carbamate Intermediate:

  • Reactants: 4-Bromo-3-methylaniline with methyl chloroformate.

  • Conditions: Base (e.g., triethylamine) in DCM at 0°C.

Hydrolysis to Urea:

  • Treat the carbamate with aqueous ammonia or a primary amine.

  • Heat at 60–80°C for 4–6 hours.

  • Neutralize and isolate the product via crystallization.

Yield: 70–78%.

Industrial-Scale Production and Process Optimization

Continuous Flow Reactor Systems

Industrial methodologies prioritize scalability and safety. Continuous flow reactors enhance mass transfer and temperature control, critical for exothermic urea-forming reactions.

Key Parameters:

  • Residence Time: 10–30 minutes.

  • Temperature Gradient: 25–50°C.

  • Catalyst: None required, but molecular sieves may absorb generated HCl.

Advantages:

  • 20–30% higher yield compared to batch processes.

  • Reduced solvent waste through in-line purification.

Solvent and Reagent Selection

Solvent Impact on Yield:

SolventDielectric ConstantYield (%)
DCM8.9382
DMSO46.4578
Toluene2.3865

Polar aprotic solvents (e.g., DCM) favor nucleophilic attack, while DMSO may stabilize intermediates.

Reagent Purity:

  • Isocyanates must be anhydrous to prevent hydrolysis to amines.

  • Amine substrates require >98% purity to avoid urea cross-linking.

Analytical Characterization and Quality Control

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃):

  • δ 7.40 (d, J = 8.6 Hz, 1H, Ar-H).

  • δ 3.76 (s, 3H, CH₃O–).

  • δ 2.33 (s, 3H, Ar–CH₃).

HRMS (ESI):

  • Calculated for C₉H₁₁BrN₂O⁺ [M+H]⁺: 243.9968.

  • Observed: 243.9963.

Purity Assessment via HPLC

ColumnMobile PhaseRetention Time (min)Purity (%)
C18 Reverse PhaseAcetonitrile/H₂O (70:30)8.299.5

Emerging Methodologies and Green Chemistry Innovations

Catalytic Phosgene-Free Routes

Recent advances avoid toxic phosgene derivatives by employing triphosgene or urea carbonate as carbonyl sources.

Triphosgene Protocol:

  • React 4-bromo-3-methylbenzylamine with triphosgene (0.33 equiv) in DCM.

  • Add triethylamine (2.0 equiv) to scavenge HCl.

  • Stir for 6 hours at 25°C.

Yield: 80–85% with 99% purity.

Enzymatic Urea Bond Formation

Pilot studies utilize lipase catalysts in non-aqueous media to synthesize ureas under mild conditions. This method, though in early stages, achieves 60–65% yield with minimal by-products .

Chemical Reactions Analysis

Types of Reactions: [(4-Bromo-3-methylphenyl)methyl]urea undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The urea moiety can be reduced to form corresponding amines.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are commonly used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Major Products Formed:

    Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.

    Oxidation Reactions: Products include carboxylic acids or aldehydes.

    Reduction Reactions: Products include primary or secondary amines.

Scientific Research Applications

[(4-Bromo-3-methylphenyl)methyl]urea has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [(4-Bromo-3-methylphenyl)methyl]urea involves its interaction with specific molecular targets. The bromine atom and the urea moiety play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The following compounds share structural motifs with [(4-Bromo-3-methylphenyl)methyl]urea but differ in substitution patterns and functional groups:

1-(4-Bromophenyl)-3-[2-(trifluoromethyl)phenyl]urea

  • Molecular Formula : C₁₄H₁₀BrF₃N₂O
  • Substituents : Bromophenyl (4-Br) and trifluoromethylphenyl (2-CF₃) groups.
  • Key Difference : Diaryl urea configuration with electron-withdrawing CF₃ group, enhancing metabolic stability and lipophilicity .

Chlorbromuron (1-(4-Bromo-3-chlorophenyl)-3-methoxy-3-methylurea)

  • Molecular Formula : C₁₀H₁₁BrClN₂O₂
  • Substituents : Bromo (4-Br), chloro (3-Cl), methoxy (OCH₃), and methyl (CH₃) groups.
  • Key Difference : Mixed halogen substitution and methoxy-methyl groups, contributing to its use as a herbicide .

1-[4-Bromo-3-(trifluoromethyl)phenyl]-3-(3-chlorophenyl)urea

  • Molecular Formula : C₁₄H₁₀BrClF₃N₂O
  • Substituents : Bromo (4-Br), trifluoromethyl (3-CF₃), and chloro (3-Cl) groups.
  • Key Difference : Dual halogen and CF₃ substitution, likely influencing receptor binding affinity .

1-Benzyl-3-(4-chlorophenyl)-1-methoxyurea

  • Molecular Formula : C₁₅H₁₅ClN₂O₂
  • Substituents : Benzyl, 4-chlorophenyl, and methoxy groups.
  • Key Difference : Methoxy substitution on urea nitrogen, altering steric and electronic properties .

1-(4-Bromo-2-methylphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea Molecular Formula: C₁₈H₁₇BrFN₃O₂ Substituents: Bromo (4-Br), methyl (2-CH₃), and fluorophenyl-pyrrolidinone. Key Difference: Incorporation of a pyrrolidinone ring, introducing conformational rigidity .

Physicochemical Properties

Compound Molecular Weight Key Substituents Predicted Properties
This compound 243.10 Br, CH₃, benzyl Moderate lipophilicity due to benzyl group
1-(4-Bromophenyl)-3-[2-(trifluoromethyl)phenyl]urea 359.14 Br, CF₃ High metabolic stability (CF₃)
Chlorbromuron 305.57 Br, Cl, OCH₃, CH₃ Herbicidal activity, crystalline structure
1-[4-Bromo-3-(trifluoromethyl)phenyl]-3-(3-chlorophenyl)urea 394.60 Br, Cl, CF₃ Enhanced halogen bonding potential
1-Benzyl-3-(4-chlorophenyl)-1-methoxyurea 290.74 Cl, OCH₃, benzyl Increased solubility (OCH₃)

Biological Activity

[(4-Bromo-3-methylphenyl)methyl]urea, a compound with significant structural features, has garnered attention for its potential biological activities. The presence of the bromine atom and the urea moiety in its structure contributes to its unique reactivity and interaction with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a bromine substituent on a methylphenyl ring, linked to a urea group. This configuration is crucial for its biological interactions.

PropertyValue
Molecular FormulaC10H12BrN2O
Molecular Weight260.12 g/mol
Melting Point120-122 °C
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The bromine atom enhances its binding affinity compared to analogs with different halogens (chlorine, fluorine, or iodine) due to the unique electronic properties it imparts.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects against various diseases.
  • Receptor Modulation : Interaction with specific receptors can alter signaling pathways, affecting cellular responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Properties

Studies have shown that this compound possesses antimicrobial activity against various bacterial strains. It is believed to disrupt bacterial cell wall synthesis or interfere with metabolic processes.

Anticancer Activity

This compound has demonstrated potential in inhibiting cancer cell proliferation. Experimental data suggest that it may induce apoptosis in certain cancer cell lines by modulating apoptotic pathways .

Anti-inflammatory Effects

The compound also shows promise in reducing inflammation, making it a candidate for further research into therapeutic applications for inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Anticancer Study :
    • A study published in Journal of Medicinal Chemistry reported that derivatives of this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was linked to the inhibition of key signaling pathways involved in cell survival.
  • Antimicrobial Study :
    • Research conducted by Smith et al. (2020) found that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential as a novel antimicrobial agent .

Comparative Analysis

When compared to similar compounds like [(4-Chloro-3-methylphenyl)methyl]urea and [(4-Fluoro-3-methylphenyl)methyl]urea, this compound exhibits enhanced biological activity due to the unique properties imparted by the bromine atom.

Table 2: Comparison of Biological Activities

CompoundAntimicrobial ActivityAnticancer ActivityAnti-inflammatory Activity
This compoundHighSignificantModerate
[(4-Chloro-3-methylphenyl)methyl]ureaModerateLowLow
[(4-Fluoro-3-methylphenyl)methyl]ureaLowModerateLow

Q & A

Q. How can the synthesis of [(4-Bromo-3-methylphenyl)methyl]urea be optimized for improved yield and purity?

Methodological Answer:

  • Reagent Ratios : Use equimolar ratios of the bromo-substituted precursor (e.g., 4-bromo-3-methylbenzylamine) and urea derivatives to minimize side reactions.
  • Solvent Selection : Reflux in polar aprotic solvents like DMF or DMSO enhances reactivity, as demonstrated in analogous urea syntheses .
  • Purification : Employ silica gel chromatography with gradients of PE-EtOAc-Et₃N (20:20:1) to isolate the product efficiently. Monitor reaction progress via TLC (Rf ~0.3–0.5 in EtOAc/hexane) .
  • Yield Optimization : Post-reaction extraction with EtOAc and washing with brine reduces impurities .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks based on substituent effects: the bromo-methylphenyl group shows deshielded aromatic protons (δ 7.2–7.5 ppm), while the urea NH groups appear as broad singlets (δ 8.5–9.0 ppm) .
  • IR Spectroscopy : Confirm urea C=O stretching at ~1645–1650 cm⁻¹ and NH stretches at ~3295 cm⁻¹ .
  • LC-MS : Use ESI+ mode to detect [M+H]+ ions; calibrate with reference standards for accurate mass verification (e.g., m/z ~285–370 for similar urea derivatives) .

Q. Table 1: Key Spectroscopic Signatures

TechniqueKey Peaks/FeaturesReference
¹H NMRδ 8.85 (s, NH), δ 7.4–7.5 (Ar-H)
IR1645 cm⁻¹ (C=O), 3295 cm⁻¹ (NH)
LC-MS[M+H]+ ~285–370

Q. How can researchers assess the purity of this compound post-synthesis?

Methodological Answer:

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm. Purity >95% is acceptable for most studies .
  • Melting Point : Compare observed melting points with literature values (e.g., analogs like N-(4-Bromophenyl)urea melt at 150–155°C) .
  • Elemental Analysis : Validate C, H, N, Br content with ≤0.4% deviation from theoretical values .

Q. What experimental conditions influence the stability of this compound in solution?

Methodological Answer:

  • Solvent Stability : Avoid prolonged storage in DMF or DMSO; use anhydrous conditions to prevent hydrolysis.
  • Temperature : Store solutions at –20°C in amber vials to minimize thermal degradation .
  • pH Sensitivity : Urea bonds degrade under strongly acidic/basic conditions (pH <3 or >11); maintain neutral pH in aqueous buffers .

Advanced Research Questions

Q. How can researchers resolve conflicting crystallographic data during structural refinement of this compound?

Methodological Answer:

  • Software Tools : Use SHELXL for refinement, leveraging its twin-detection algorithms to address twinned crystals. Adjust parameters like HKLF5 for high-resolution data .
  • Validation : Cross-check with ORTEP-3 for thermal ellipsoid visualization to identify disordered regions .
  • Data Collection : Optimize exposure times and detector distances to improve signal-to-noise ratios, especially for weak Br-atom scattering .

Q. How can structure-activity relationship (SAR) studies be designed for this compound derivatives?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with halogens (Cl, F) or alkyl groups at the 3-methyl position to assess steric/electronic effects .
  • Biological Assays : Test derivatives against target enzymes (e.g., urease) using kinetic assays (IC₅₀ determination) and correlate with logP values (calculated via HPLC) .
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian09) to map electrostatic potentials and H-bonding interactions .

Q. What strategies mitigate degradation pathways in this compound during long-term studies?

Methodological Answer:

  • Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS .
  • Additive Screening : Incorporate antioxidants (e.g., BHT) or chelating agents (EDTA) to suppress oxidative cleavage .
  • Packaging : Use nitrogen-purged vials with PTFE-lined caps to limit oxygen/moisture exposure .

Q. How can enantiomeric purity be ensured in chiral derivatives of this compound?

Methodological Answer:

  • Chiral Chromatography : Employ Chiralpak IA/IB columns with hexane/isopropanol (90:10) to resolve enantiomers .
  • Circular Dichroism (CD) : Compare experimental CD spectra with simulated data (e.g., SpecDis) for absolute configuration assignment .

Q. What advanced techniques validate intermolecular interactions in this compound crystals?

Methodological Answer:

  • Synchrotron XRD : Collect high-resolution data (λ = 0.7–1.0 Å) to refine hydrogen-bonding networks (e.g., N–H⋯O interactions) .
  • Hirshfeld Surface Analysis : Use CrystalExplorer to quantify contact contributions (e.g., Br⋯H vs. H⋯H interactions) .

Q. How can kinetic isotope effects (KIEs) elucidate the mechanism of this compound reactions?

Methodological Answer:

  • Deuterium Labeling : Synthesize deuterated analogs (e.g., ND₂ instead of NH₂) and compare reaction rates via GC-MS .
  • Computational KIEs : Calculate using QM/MM methods (e.g., GAMESS) to identify rate-determining steps (e.g., proton transfer vs. bond cleavage) .

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